molecular formula C8H15NO2 B13833744 (3S,4R)-3-Methylpiperidin-4-yl acetate

(3S,4R)-3-Methylpiperidin-4-yl acetate

Cat. No.: B13833744
M. Wt: 157.21 g/mol
InChI Key: GYYVIFFHOIMLGC-POYBYMJQSA-N
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Description

4-Piperidinol,3-methyl-,acetate(ester),(3S,4R)-(9CI) is a chiral compound with potential applications in various fields such as pharmaceuticals, agrochemicals, and organic synthesis. The compound features a piperidine ring, which is a common structural motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Piperidinol,3-methyl-,acetate(ester),(3S,4R)-(9CI) typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-methylpiperidine and acetic anhydride.

    Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions, often in the presence of a catalyst to facilitate the esterification process.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired chiral compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.

    Quality Control: Ensuring rigorous quality control measures to maintain the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Piperidinol,3-methyl-,acetate(ester),(3S,4R)-(9CI) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Catalysts: Catalysts such as palladium on carbon (Pd/C) are used in hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

4-Piperidinol,3-methyl-,acetate(ester),(3S,4R)-(9CI) has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including as a precursor to pharmaceutical drugs.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Piperidinol,3-methyl-,acetate(ester),(3S,4R)-(9CI) involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors in biological systems.

    Pathways: It may influence biochemical pathways, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Piperidinol,3-methyl-,acetate(ester),(3S,4S)-(9CI): A stereoisomer with different spatial arrangement of atoms.

    4-Piperidinol,3-methyl-,acetate(ester),(3R,4R)-(9CI): Another stereoisomer with distinct properties.

Uniqueness

4-Piperidinol,3-methyl-,acetate(ester),(3S,4R)-(9CI) is unique due to its specific chiral configuration, which can result in different biological activities and chemical reactivity compared to its stereoisomers.

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

[(3S,4R)-3-methylpiperidin-4-yl] acetate

InChI

InChI=1S/C8H15NO2/c1-6-5-9-4-3-8(6)11-7(2)10/h6,8-9H,3-5H2,1-2H3/t6-,8+/m0/s1

InChI Key

GYYVIFFHOIMLGC-POYBYMJQSA-N

Isomeric SMILES

C[C@H]1CNCC[C@H]1OC(=O)C

Canonical SMILES

CC1CNCCC1OC(=O)C

Origin of Product

United States

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